molecular formula C10H11NO4S B13963659 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt CAS No. 61886-35-9

2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt

Cat. No.: B13963659
CAS No.: 61886-35-9
M. Wt: 241.27 g/mol
InChI Key: CMGVNRYNMUZILC-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is a chemical compound with the molecular formula C10H9NO4S. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both sulfonic acid and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt typically involves the sulfonation of 2-naphthol. The process begins with the addition of sulfuric acid to 2-naphthol, followed by heating to promote the sulfonation reaction. The reaction mixture is then neutralized with ammonia to form the monoammonium salt. The reaction conditions usually involve maintaining a temperature of around 90°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid sodium salt
  • 2-Naphthol-6-sulfonic acid potassium salt
  • 6-Amino-2-naphthalenesulfonic acid
  • 1-Naphthol-3,6-disulfonic acid disodium salt

Uniqueness

2-Naphthalenesulfonic acid, 6-hydroxy-, monoammonium salt is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds .

Properties

CAS No.

61886-35-9

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

azanium;6-hydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C10H8O4S.H3N/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);1H3

InChI Key

CMGVNRYNMUZILC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[NH4+]

Origin of Product

United States

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